molecular formula C16H17ClN4O B10944146 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-cyanophenyl)butanamide

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-cyanophenyl)butanamide

Cat. No.: B10944146
M. Wt: 316.78 g/mol
InChI Key: QWMDTMOSXGRQMH-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-cyanophenyl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, a butanamide chain, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-cyanophenyl)butanamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone, such as 4-chloro-3,5-dimethyl-2,4-pentanedione, under acidic or basic conditions.

    Introduction of the butanamide chain: The pyrazole intermediate is then reacted with a butanoyl chloride derivative in the presence of a base like triethylamine to form the butanamide linkage.

    Attachment of the cyanophenyl group: Finally, the cyanophenyl group is introduced through a nucleophilic substitution reaction, where the pyrazole-butanamide intermediate reacts with 2-bromobenzonitrile under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-cyanophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-cyanophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-cyanophenyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyanophenyl group suggests potential interactions with nucleophilic sites in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methylphenyl)butanamide: Similar structure but with a methyl group instead of a cyanophenyl group.

    2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide: Similar structure but with a hydroxy group instead of a cyanophenyl group.

Uniqueness

The presence of the cyanophenyl group in 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-cyanophenyl)butanamide distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity.

Properties

Molecular Formula

C16H17ClN4O

Molecular Weight

316.78 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(2-cyanophenyl)butanamide

InChI

InChI=1S/C16H17ClN4O/c1-4-14(21-11(3)15(17)10(2)20-21)16(22)19-13-8-6-5-7-12(13)9-18/h5-8,14H,4H2,1-3H3,(H,19,22)

InChI Key

QWMDTMOSXGRQMH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C#N)N2C(=C(C(=N2)C)Cl)C

Origin of Product

United States

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